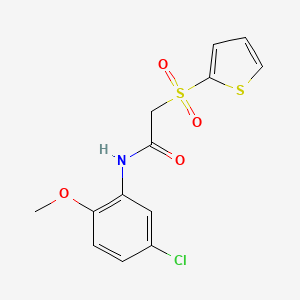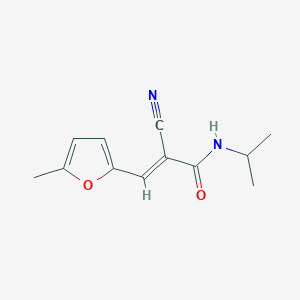![molecular formula C16H15F3N4O B2354994 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034333-70-3](/img/structure/B2354994.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Pyrazole derivatives are noted for their significant roles in medicinal chemistry due to their diverse biological and pharmacological activities. Compounds with pyrazole moieties have been synthesized and explored for various biological applications, including antibacterial and antioxidant activities. Studies have demonstrated the moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities through different mechanisms, including molecular docking analysis to elucidate interactions with enzymes and potential drug targets (Golea Lynda, 2021).
Anticancer and Antimicrobial Agents
New heterocyclic compounds incorporating biologically active moieties such as oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds have shown promising results, indicating their potential use as anticancer and antimicrobial agents. The study also highlights the significance of molecular docking studies in predicting the compounds' interactions with microbial proteins and potential resistance mechanisms (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of pyrazole derivatives with various substitutions, demonstrating significant antimicrobial and antifungal activities. These activities are often comparable to standard drugs, indicating the potential of these compounds in developing new therapeutic agents. The presence of specific groups, such as methoxy groups, has been associated with higher antimicrobial activity, suggesting the importance of structural modifications in enhancing biological effects (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Molecular Docking and Biological Evaluation
The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities have been reported. These studies often employ microwave-assisted synthesis for efficiency and environmental friendliness. Molecular docking results complement biological data, suggesting these compounds as potential templates for developing anti-inflammatory drugs (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSKCDXJKLYQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)






![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)